3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
MBGJSTSKTKXNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis Methods for 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole
Amidoxime-Based Approach
The most widely employed method for synthesizing this compound involves the reaction between an amidoxime intermediate and a carboxylic acid derivative. This two-step process begins with the formation of an amidoxime from the corresponding nitrile, followed by cyclization with an appropriate carboxylic acid derivative.
Amidoxime Formation
The synthesis starts with the conversion of 3-chloro-4-fluorobenzonitrile to the corresponding amidoxime using hydroxylamine:
3-Chloro-4-fluorobenzonitrile + NH2OH·HCl → 3-Chloro-4-fluorobenzamidoxime
This reaction typically proceeds under mild conditions in the presence of a base such as triethylamine or sodium carbonate in a protic solvent like ethanol or methanol. The reaction can be conducted at room temperature or with gentle heating (50-70°C) for several hours until complete conversion is achieved.
Cyclization to 1,2,4-Oxadiazole
The second step involves reaction of the amidoxime with a carboxylic acid derivative, followed by cyclodehydration:
3-Chloro-4-fluorobenzamidoxime + R-COOH → 3-(3-Chloro-4-fluorophenyl)-5-R-1,2,4-oxadiazole
When R = H, the product is the target compound. This cyclization step can be accomplished using various coupling reagents and conditions as detailed in Table 1.
Table 1. Reaction Conditions for Amidoxime Cyclization to Form this compound
The EDC/HOAt system provides superior results due to water solubility of reagents and byproducts, facilitating easier purification. The TBTU method offers excellent yields under milder conditions and has been successfully applied to various aryl substitution patterns.
One-Pot Synthesis from Nitrile
A more direct approach involves a one-pot procedure starting from 3-chloro-4-fluorobenzonitrile:
General One-Pot Procedure
This method eliminates the need to isolate the amidoxime intermediate, streamlining the synthesis:
- 3-Chloro-4-fluorobenzonitrile (1 mmol) is combined with hydroxylamine hydrochloride (1.5 mmol) and triethylamine (2 mmol) in ethanol
- The mixture is stirred at room temperature for 6 hours, then heated at 70°C for 16 hours
- After solvent removal, the appropriate carboxylic acid (1 mmol), EDC (1.5 mmol), and HOAt (20 wt% in DMF) are added
- The mixture is stirred at room temperature for 24 hours
- Triethylamine (1 mmol) is added and the reaction is heated at 100°C for 3 hours
- After aqueous workup and extraction with chloroform, the product is purified
This method typically provides this compound in 65-75% yield.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient method for synthesizing 1,2,4-oxadiazoles with significantly reduced reaction times and improved yields.
Microwave-Assisted One-Pot Synthesis
A microwave-assisted procedure for synthesizing this compound can be carried out as follows:
- 3-Chloro-4-fluorobenzonitrile (1 mmol) is mixed with hydroxylamine hydrochloride (1.5 mmol) and a catalyst (MgO, CH3COOH, or KF) in a microwave-compatible vessel
- The mixture is irradiated at 100-120°C (75-100 W) for 10-15 minutes
- The reaction mixture is cooled, and an appropriate carboxylic acid derivative (1 mmol) is added
- The mixture is irradiated again at 120-130°C for 5-10 minutes
- After cooling, the product is isolated by standard workup procedures
This method offers several advantages including dramatically reduced reaction times (20-25 minutes total versus 24+ hours for conventional methods), higher yields (typically 75-90%), and simpler purification protocols.
Table 2. Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total reaction time | 24-48 hours | 20-30 minutes |
| Overall yield | 60-75% | 75-90% |
| Solvent usage | High | Minimal |
| Energy consumption | High | Low |
| Purification complexity | Moderate | Simple |
| Scale-up potential | Good | Limited |
Solid-State Synthesis via Mechanochemistry
A promising eco-friendly approach involves solid-state reactions through mechanochemistry, which eliminates or minimizes solvent usage.
Recent Novel Approaches
One-Pot Procedure Using Superbase Medium
A recently developed method utilizes a superbase medium (NaOH/DMSO) for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. When adapted for our target compound:
- 3-Chloro-4-fluorobenzamidoxime (1 mmol) and an appropriate carboxylic acid methyl or ethyl ester (1 mmol) are combined in DMSO
- NaOH (1.5-2 mmol) is added, and the mixture is stirred at room temperature for 4-24 hours
- After completion, the mixture is neutralized and the product isolated
This method offers milder conditions but may result in moderate yields (11-90% reported for various oxadiazoles).
Vilsmeier Reagent Activation
Another innovative approach employs Vilsmeier reagent to activate the carboxylic acid group:
- 3-Chloro-4-fluorobenzamidoxime (1 mmol) and carboxylic acid (1 mmol) are combined
- Vilsmeier reagent is formed in situ and added to the mixture
- The reaction proceeds at moderate temperature
- After workup, the product is isolated
This one-pot method provides good to excellent yields (61-93%) with simple purification protocols.
Specific Synthesis of this compound
Based on literature methods for similar compounds, the most efficient synthesis of this compound would likely follow one of these optimized protocols:
Optimized EDC/HOAt Method
1. 3-Chloro-4-fluorobenzonitrile (1 mmol) is combined with hydroxylamine hydrochloride (1.5 mmol) and triethylamine (2 mmol) in ethanol (5 mL)
2. The mixture is stirred at room temperature for 6 hours, then heated at 70°C for 16 hours
3. After solvent removal, formic acid (1.2 mmol), EDC (1.5 mmol), and HOAt (0.7 mL of 20 wt% in DMF) are added
4. The mixture is stirred at room temperature for 24 hours
5. Triethylamine (1 mmol) is added and the reaction is heated at 100°C for 3 hours
6. The reaction mixture is cooled, water (10 mL) is added, and the product is extracted with chloroform (3 × 10 mL)
7. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated
8. The product is purified by column chromatography using hexane/ethyl acetate as eluent
Optimized Microwave-Assisted Method
1. 3-Chloro-4-fluorobenzonitrile (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and KF (0.1 mmol) are combined in a minimal amount of ethanol in a microwave vial
2. The mixture is irradiated at 100°C (75 W) for 10 minutes
3. Formic acid (1.2 mmol) and coupling agent (TBTU, 1.2 mmol) are added
4. The mixture is irradiated at 120°C (75 W) for an additional 10 minutes
5. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 × 10 mL) and brine (10 mL)
6. The organic layer is dried, concentrated, and purified by column chromatography
Comparative Analysis of Synthetic Methods
The various methods for synthesizing this compound can be evaluated based on several critical parameters:
Table 3. Comprehensive Comparison of Synthetic Methods
| Method | Time Efficiency | Yield | Ease of Purification | Reagent Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|
| EDC/HOAt (conventional) | Low | Good (70-80%) | Moderate | Moderate | High | Moderate |
| TBTU Method | Moderate | Excellent (75-92%) | Good | Moderate-High | High | Moderate |
| Microwave-Assisted | Excellent | Very Good (80-90%) | Very Good | Moderate | Low-Moderate | Low |
| Superbase Medium | Moderate | Variable (50-90%) | Good | Low | Moderate | Moderate |
| Vilsmeier Activation | Good | Good (60-90%) | Good | Low | Moderate | Moderate |
| Mechanochemistry | Good | Not Established | Very Good | Low | Low | Very Low |
Process Development Considerations
For laboratory-scale synthesis, the microwave-assisted method offers the best balance of efficiency, yield, and purity. For larger-scale production, the conventional EDC/HOAt or TBTU methods may be more appropriate due to better scalability. The mechanochemistry approach, while environmentally attractive, requires further optimization before implementation.
Characterization of this compound
The final product should be characterized using standard analytical techniques:
- Melting point: Expected range 179-183°C (based on similar compounds)
- IR (KBr): Expected characteristic peaks at ~1590-1610 cm⁻¹ (C=N), ~1240-1260 cm⁻¹ (C-O-C), ~1050-1070 cm⁻¹ (C-F), and ~750-780 cm⁻¹ (C-Cl)
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals at δ ~8.85 (s, 1H, oxadiazole-H), ~7.80-8.10 (m, 1H, Ar-H), ~7.50-7.70 (m, 2H, Ar-H)
- ¹³C NMR (100 MHz, DMSO-d₆): Expected signals at δ ~175 (oxadiazole C-5), ~164-167 (oxadiazole C-3), ~158-160 (d, C-F), ~135-137 (C-Cl), and aromatic carbons between δ 115-133
- Mass spectrometry: Expected m/z 198 [M+]
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. For example, as a tyrosinase inhibitor, the compound interacts with the enzyme’s active site, preventing the oxidation of substrates such as L-tyrosine . In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as the inhibition of epidermal growth factor receptor (EGFR) in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position and Electronic Effects: The 3-chloro-4-fluoro substitution in the target compound introduces steric and electronic effects distinct from analogues with single halogen substitutions (e.g., 3- or 4-fluorophenyl). The chloro group at C3 enhances lipophilicity, while the fluorine at C4 improves metabolic stability compared to non-halogenated analogues . In contrast, 3-(3-trifluoromethylphenyl) derivatives exhibit stronger electron-withdrawing effects, leading to higher reactivity in electrophilic substitutions .
Biological Activity :
- Compounds like 2-(4-chlorophenyl)-5-(triazolylsulfanyl)-1,3,4-oxadiazole demonstrate antihypertensive activity comparable to captopril, suggesting that sulfanyl-linked substituents enhance angiotensin-converting enzyme (ACE) inhibition .
- The target compound’s benzimidazole-oxadiazole hybrids (e.g., 3-(2-bromomethyl-4-fluoro-1H-benzo[d]imidazol-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one) are patented for kinase inhibition, indicating its role in oncology drug discovery .
The 5-(chloromethyl) variant in Table 1 shows higher reactivity in nucleophilic substitutions, making it a versatile intermediate in agrochemical synthesis .
Quantitative Structure-Activity Relationship (QSAR) Insights
A CoMFA (Comparative Molecular Field Analysis) study on 1,2,4-oxadiazoles highlights that substituent positioning significantly impacts acetylcholinesterase (AChE) reactivation. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) at the meta and para positions of the phenyl ring enhance AChE binding affinity by stabilizing charge-transfer interactions .
- The 3-chloro-4-fluorophenyl substitution in the target compound aligns with optimal steric and electrostatic parameters for enzyme inhibition, as predicted by 3D-QSAR models (q² = 0.530, r² = 0.992) .
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research highlights the significant anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds featuring similar scaffolds have demonstrated high potency against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited over 90% inhibition against breast and leukemia cancer cell lines . The specific compound has been noted for its ability to induce apoptosis in cancer cells, with IC50 values indicating strong efficacy .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | % Inhibition |
|---|---|---|
| Compound A | T-47D (Breast) | 90.47% |
| Compound B | MDA-MB-468 (Breast) | 84.83% |
| Compound C | SR Leukemia | 81.58% |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown promising antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . Additionally, antifungal activities have been observed against Candida albicans, with some derivatives exhibiting significant efficacy .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microorganism Tested | Activity |
|---|---|---|
| Compound D | E. coli | Significant |
| Compound E | P. aeruginosa | Significant |
| Compound F | C. albicans | High |
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit key enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity against multiple cancer types. Specifically, the compound demonstrated a sub-micromolar IC50 against several cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of oxadiazole derivatives revealed that those with specific substitutions showed superior antibacterial activity compared to existing antibiotics. The study emphasized the need for novel compounds to combat antibiotic resistance .
Q & A
Q. What are the common synthetic routes for 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole, and how can intermediates be optimized?
The compound is often synthesized via cyclization reactions using halogenated precursors. For example, bromomethyl or methoxymethyl intermediates (e.g., 4-(3-chloro-4-fluorophenyl)-3-(4-fluoro-2-(methoxymethyl)-1H-benzo[d]imidazol-7-yl)-1,2,4-oxadiazol-5(4H)-one) can be treated with boron tribromide (BBr₃) in dichloromethane to replace methoxy groups with hydroxyl or bromine substituents . Key parameters include temperature control (0°C to room temperature) and purification via silica gel chromatography. Optimization involves adjusting stoichiometry and reaction time to minimize side products.
Q. How is structural characterization performed for this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons and substituent environments.
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., oxadiazole ring geometry) .
- Mass spectrometry : High-resolution MS (e.g., M+1 peaks at 440.9/442.9) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How do halogen substituents (Cl, F) influence the bioactivity of 1,2,4-oxadiazole derivatives?
Halogens enhance lipophilicity and binding affinity to biological targets. For example:
- Antimicrobial activity : Chlorine at the 3-position and fluorine at the 4-position on the phenyl ring improve membrane penetration, as seen in analogs with MIC values <10 μM against Staphylococcus aureus .
- Agrochemical activity : Fluorine increases oxidative stability, critical for fungicidal derivatives like flufenoxadiazam .
Q. What methodologies are used to study solvent effects on the physicochemical properties of this compound?
- UV-Vis spectroscopy : Measures solvatochromic shifts to assess polarity-dependent electronic transitions.
- DFT calculations : Gaussian 03 or Multiwfn predicts solvent interactions (e.g., dipole moments, HOMO-LUMO gaps) .
- Example: Solvent polarity index (ET30) correlates with hydrogen-bonding capacity, affecting solubility in DMSO vs. hexane .
Q. How can computational tools like Multiwfn assist in designing derivatives with improved stability?
Multiwfn analyzes electron density topology (e.g., Laplacian of electron density at bond critical points) to predict:
- Thermal stability : High electron localization in the oxadiazole ring reduces decomposition rates .
- Energetic performance : Combined with Gaussian, it calculates detonation velocity (e.g., 9046 m/s for oxadiazole/1,2,5-oxadiazole hybrids) .
Q. What strategies are employed to enhance agrochemical efficacy using 1,2,4-oxadiazole scaffolds?
Q. How does the integration of 1,2,4-oxadiazole into energetic materials improve performance?
Hybridizing with 1,2,5-oxadiazole increases nitrogen content and density (1.85 g/cm³), yielding detonation pressures (37.4 GPa) surpassing RDX. Critical steps include:
- Salt formation : Enhances thermal stability (decomposition >200°C) .
- Oxygen balance optimization : Adjust substituents to maximize gas release during combustion .
Q. What structure-activity relationship (SAR) insights guide pharmacological applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
